molecular formula C16H18BrCl2NO2 B4141138 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

Cat. No. B4141138
M. Wt: 407.1 g/mol
InChI Key: ASKGLKTWQSYAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BCA and is used as a ligand in the synthesis of certain types of metal complexes. The purpose of

Mechanism of Action

The mechanism of action of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes BCA useful in the synthesis of metal complexes and as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride. However, studies have shown that this compound has low toxicity and is not harmful to cells at low concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride in lab experiments include its stability and low toxicity. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, the limitations of using BCA include its limited solubility in aqueous solutions and its potential to form insoluble complexes with certain metal ions.

Future Directions

There are several potential future directions for the study of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride. One possible direction is the development of new metal complexes using BCA as a ligand. Additionally, further research could be conducted on the use of this compound as a fluorescent probe for metal ion detection. Finally, studies could be conducted to explore the potential use of BCA in other areas of scientific research, such as materials science and catalysis.

Scientific Research Applications

2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been extensively studied for its potential use in scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis and materials science. Additionally, BCA has been used as a fluorescent probe for the detection of certain metal ions in biological systems.

properties

IUPAC Name

2-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO2.ClH/c17-14-3-6-16(13(9-14)10-19-7-8-20)21-11-12-1-4-15(18)5-2-12;/h1-6,9,19-20H,7-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKGLKTWQSYAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Reactant of Route 5
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.